molecular formula C11H13N3O B2922385 N-methyl-3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine CAS No. 1091549-35-7

N-methyl-3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine

Cat. No. B2922385
CAS RN: 1091549-35-7
M. Wt: 203.245
InChI Key: YHQUEKAJZPOUME-UHFFFAOYSA-N
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Description

“N-methyl-3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine” is likely a complex organic compound. It appears to contain a benzimidazole core, which is a fused benzene and imidazole ring, and an oxazino ring, which is a heterocyclic compound containing oxygen, nitrogen, and carbon .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 3-Phenyl-1H-[1,4]oxazino[4,3-a]benzimidazol-1-one have been synthesized . The synthesis of these compounds often involves complex organic reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple heterocyclic rings. These rings can have significant effects on the compound’s chemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely complex and dependent on the specific conditions of the reaction. Similar compounds have been involved in reactions with hydrazine .

Scientific Research Applications

Anticancer Agents

A series of novel 3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazine analogues were synthesized and screened for their in vitro anti-cancer activity against two breast cancer cell lines MCF 7 and MDA-MB-231 . These compounds demonstrated good to moderate activity compared to Doxorubicin .

EGFR Tyrosine Kinase Inhibitors

A novel series of 3,4-dihydro-2H-[1,4]oxazino[2,3-f]quinazolin-derivatives were designed, synthesized and evaluated as potent EGFR tyrosine kinase inhibitors . All of the compounds showed significant inhibitory activities against EGFR wt kinase .

Antidepressant Activity

A series of 3,4-dihydro-1H-1,4-oxazino[4,3-a]indoles bearing basic side chains were synthesized and screened for potential antidepressant activity .

Therapeutic Potential of Imidazole Containing Compounds

Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Detection of ONOO−

A novel dihydro-benzo[4,5]imidazo[1,2-c]quinazoline-based probe was synthesized for detecting ONOO− . The probe displayed a distinct aggregation-induced ratiometric emission (AIRE), and would selectively respond toward ONOO− via a ratiometric fluorescent signal .

Synthesis of Substituted Imidazoles

Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

Future Directions

Future research on this compound could involve further exploration of its synthesis, chemical properties, and potential applications. Given the interest in similar compounds for their biological activity , this compound could also be studied for potential medicinal uses.

properties

IUPAC Name

N-methyl-3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-12-8-2-3-10-9(6-8)13-11-7-15-5-4-14(10)11/h2-3,6,12H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQUEKAJZPOUME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC2=C(C=C1)N3CCOCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine

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